2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
CAS No.: 434305-75-6
Cat. No.: VC7975114
Molecular Formula: C16H15BrClNO2
Molecular Weight: 368.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 434305-75-6 |
|---|---|
| Molecular Formula | C16H15BrClNO2 |
| Molecular Weight | 368.7 g/mol |
| IUPAC Name | 2-(4-bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H15BrClNO2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) |
| Standard InChI Key | ZUWAAYAVEHKCMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)C |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Br)C |
Introduction
2-(4-Bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C16H15BrClNO2 and a molecular weight of 368.7 g/mol . This compound is identified by its PubChem CID 1328345 and CAS number 434305-75-6. It is part of a broader class of acetamides, which are known for their diverse applications in pharmaceuticals and chemical synthesis.
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, it is likely synthesized through a condensation reaction involving the appropriate phenoxy and chlorophenyl precursors. Acetamides are often used in pharmaceutical research due to their potential biological activities, such as antimicrobial or anti-inflammatory effects.
Similar Compounds
-
Methyl 2-(4-bromo-3-methylphenyl)acetate: This compound shares a similar brominated phenyl group but differs in its ester linkage and methyl substitution pattern .
-
2-(4-Bromo-2-methylphenoxy)acetic acid: This compound lacks the acetamide linkage, instead featuring a carboxylic acid group .
Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume